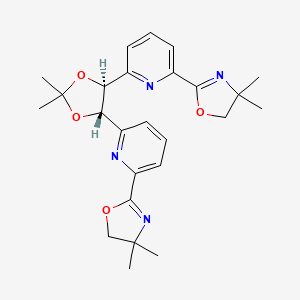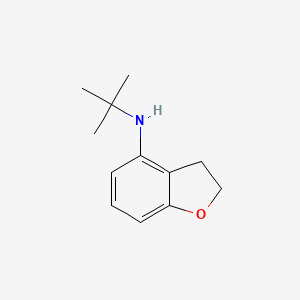
N-tert-Butyl-2,3-dihydro-1-benzofuran-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-Butyl)-2,3-dihydrobenzofuran-4-amine is an organic compound that features a tert-butyl group attached to a dihydrobenzofuran ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-2,3-dihydrobenzofuran-4-amine typically involves the reaction of 2,3-dihydrobenzofuran with tert-butylamine under specific conditions. One common method includes the use of a catalyst such as zinc chloride to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained with high yield .
Industrial Production Methods
On an industrial scale, the production of N-(tert-Butyl)-2,3-dihydrobenzofuran-4-amine may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly improve the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-(tert-Butyl)-2,3-dihydrobenzofuran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(tert-Butyl)-2,3-dihydrobenzofuran-4-one, while reduction could produce N-(tert-Butyl)-2,3-dihydrobenzofuran-4-amine derivatives with reduced functional groups .
Wissenschaftliche Forschungsanwendungen
N-(tert-Butyl)-2,3-dihydrobenzofuran-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism by which N-(tert-Butyl)-2,3-dihydrobenzofuran-4-amine exerts its effects involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The dihydrobenzofuran ring system can participate in π-π interactions, enhancing the compound’s stability and activity in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(tert-Butyl)-2,3-dihydrobenzofuran-4-one
- N-(tert-Butyl)-2,3-dihydrobenzofuran-4-ol
- N-(tert-Butyl)-2,3-dihydrobenzofuran-4-carboxamide
Uniqueness
N-(tert-Butyl)-2,3-dihydrobenzofuran-4-amine is unique due to the presence of the amine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The tert-butyl group also enhances the compound’s steric properties, making it a valuable intermediate in synthetic chemistry .
Eigenschaften
CAS-Nummer |
61090-59-3 |
|---|---|
Molekularformel |
C12H17NO |
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
N-tert-butyl-2,3-dihydro-1-benzofuran-4-amine |
InChI |
InChI=1S/C12H17NO/c1-12(2,3)13-10-5-4-6-11-9(10)7-8-14-11/h4-6,13H,7-8H2,1-3H3 |
InChI-Schlüssel |
XUGRMMMUOJHACX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC1=C2CCOC2=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde](/img/structure/B15209201.png)
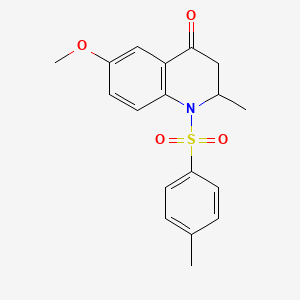
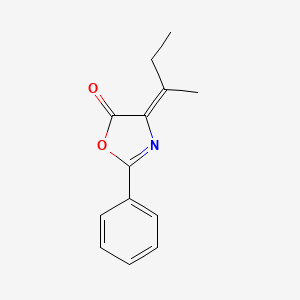

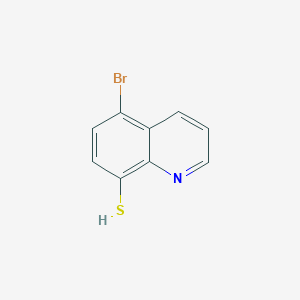
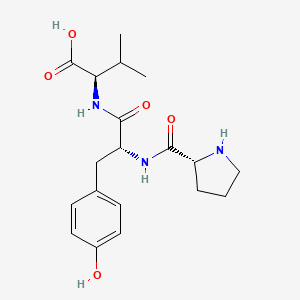
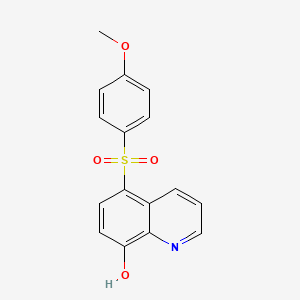
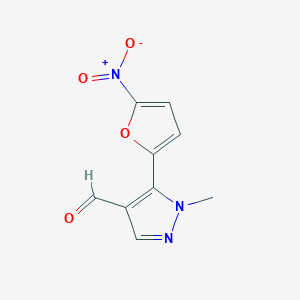
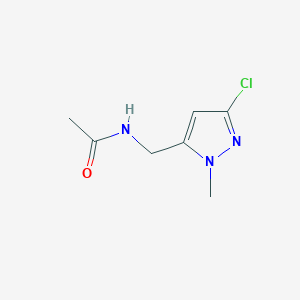
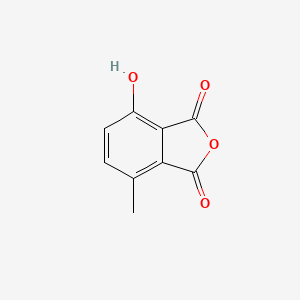
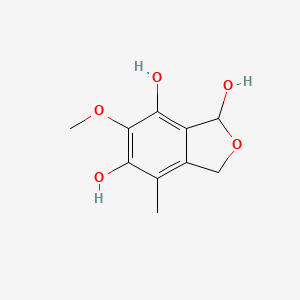
![5-[(Pentylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B15209275.png)
![2-(Methylthio)benzo[d]oxazole-5-methanol](/img/structure/B15209290.png)
